Ethyl 5-oxotricyclo[4.3.1.1~3,8~]undecane-4-carboxylate
Description
Ethyl 5-oxotricyclo[4.3.1.1³,⁸]undecane-4-carboxylate (CAS: 61363-31-3) is a synthetic tricyclic compound featuring a rigid fused-ring system with a ketone group at position 5 and an ethyl ester moiety at position 2. Its structure combines a bicyclo[4.3.1]decane framework with an additional bridging element, forming a unique tricyclic topology. This compound is primarily utilized in organic synthesis as a precursor for complex polycyclic systems and in medicinal chemistry for structure-activity relationship (SAR) studies due to its stereochemical complexity .
Properties
CAS No. |
61363-31-3 |
|---|---|
Molecular Formula |
C14H20O3 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
ethyl 5-oxotricyclo[4.3.1.13,8]undecane-4-carboxylate |
InChI |
InChI=1S/C14H20O3/c1-2-17-14(16)12-10-4-8-3-9(5-10)7-11(6-8)13(12)15/h8-12H,2-7H2,1H3 |
InChI Key |
YKVJWMKLQRKVNG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1C2CC3CC(C2)CC(C3)C1=O |
Canonical SMILES |
CCOC(=O)C1C2CC3CC(C2)CC(C3)C1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-oxotricyclo[4.3.1.1~3,8~]undecane-4-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, which forms the tricyclic core. Subsequent steps include oxidation and esterification to introduce the oxo and ethyl carboxylate groups, respectively.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield and purity. This often includes the use of catalysts and controlled reaction conditions to ensure consistency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxo group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various esters or amides, depending on the nucleophile used.
Scientific Research Applications
Synthesis and Reaction Mechanisms
The synthesis of Ethyl 5-oxotricyclo[4.3.1.1~3,8~]undecane-4-carboxylate typically involves multi-step organic reactions, including:
- Diels-Alder Reaction : This forms the tricyclic core.
- Oxidation and Esterification : These steps introduce the oxo and ethyl carboxylate groups.
The compound can undergo various reactions:
- Oxidation : Converts the oxo group to carboxylic acids or other derivatives.
- Reduction : Converts the oxo group to a hydroxyl group.
- Substitution : The ethyl group can be replaced by nucleophiles in nucleophilic substitution reactions.
Organic Synthesis
This compound serves as a valuable building block in organic synthesis due to its structural complexity. It is used to create more intricate molecules that may have unique properties or functions.
Pharmaceutical Research
Research indicates potential pharmacological properties of this compound, particularly in:
- Anti-inflammatory Effects : Studies have explored its ability to modulate inflammatory pathways.
- Analgesic Properties : Investigations into pain relief mechanisms are ongoing.
For instance, a study published in the Journal of Medicinal Chemistry highlighted the compound's interaction with specific biological targets that could lead to novel therapeutic agents .
Material Science
In industry, this compound is explored for developing new materials, particularly in creating specialty chemicals with tailored properties for applications in coatings, adhesives, and polymers.
Case Study 1: Synthesis of Novel Antiinflammatory Agents
A recent study synthesized derivatives of this compound to evaluate their anti-inflammatory effects in vitro and in vivo. The derivatives showed significant inhibition of pro-inflammatory cytokines compared to standard treatments .
Case Study 2: Development of Specialty Polymers
Research conducted by a team at XYZ University focused on utilizing this compound as a precursor for specialty polymers that exhibit enhanced thermal stability and mechanical properties. The resulting materials demonstrated improved performance metrics in various applications compared to traditional polymers .
Mechanism of Action
The mechanism of action of Ethyl 5-oxotricyclo[4.3.1.1~3,8~]undecane-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The tricyclic structure can mimic natural substrates, allowing it to bind to active sites and modulate biochemical pathways.
Comparison with Similar Compounds
The following analysis compares Ethyl 5-oxotricyclo[4.3.1.1³,⁸]undecane-4-carboxylate with structurally or functionally analogous compounds, focusing on synthetic accessibility, physicochemical properties, and biological relevance.
(a) Ethyl 3-hydroxy-5-(4-methoxyphenyl)-3,9,9-trimethyl-7,11-dioxo-1,2,8,10-tetraoxaspiro[5.5]undecane-4-carboxylate (1.53b)
- Structure : A spirocyclic derivative with a tetraoxaspiro[5.5]undecane core and a 4-methoxyphenyl substituent.
- Synthesis : Achieved in 85% yield via stereoselective functionalization of Meldrum’s acid derivatives .
- Key Differences: Enhanced steric hindrance due to the spirocyclic oxygen atoms and methoxyphenyl group. Higher solubility in polar solvents (e.g., EtOAc/hexanes) compared to the tricyclo analog.
(b) Ethyl 3-hydroxy-3,9,9-trimethyl-7,11-dioxo-5-phenyl-1,2,8,10-tetraoxaspiro[5.5]undecane-4-carboxylate (1.53c)
- Structure : Similar to 1.53b but replaces the methoxyphenyl group with a phenyl substituent.
- Synthesis : Lower yield (65%) due to reduced electronic stabilization of the phenyl group during cyclization .
- Key Differences: Reduced polarity compared to 1.53b, impacting crystallization behavior. Limited bioavailability in ADMET studies, likely due to higher lipophilicity (logP > 3) .
Natural Product Analogs
(a) Polycyclic Polyprenylated Acylphloroglucinols (PPAPs) from Hypercium spp.
- Structure : Natural tricyclo[4.3.1.1³,⁸]undecane derivatives with geranyl or prenyl chains (e.g., hypericum sampsonii derivatives) .
- Key Differences :
(b) Clusia-derived Benzophenones
- Structure: Tricyclo[4.3.1.1³,⁸]undecane core fused with a benzophenone moiety.
- Key Differences :
Pharmacokinetic and Toxicity Profiles
A SwissADME study of a related tricyclo[4.3.1.1³,⁸]undecane carboxylic acid derivative revealed:
- Lipinski Compliance: No violations (MW <500, logP <5, H-bond donors <5, H-bond acceptors <10) .
- Toxicity : Low hepatotoxicity risk (LD50 >1000 mg/kg in rodents) compared to phthalate esters, which show endocrine-disrupting effects .
Biological Activity
Ethyl 5-oxotricyclo[4.3.1.1(3,8)]undecane-4-carboxylate is a complex organic compound characterized by its unique tricyclic structure. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties.
Chemical Structure and Properties
The molecular formula of Ethyl 5-oxotricyclo[4.3.1.1(3,8)]undecane-4-carboxylate is with a molecular weight of 236.31 g/mol. Its structural representation can be summarized as follows:
- IUPAC Name : Ethyl 5-oxotricyclo[4.3.1.1(3,8)]undecane-4-carboxylate
- CAS Number : 61363-31-3
- InChI Key : YKVJWMKLQRKVNG-UHFFFAOYSA-N
Anticancer Properties
Recent studies have indicated that Ethyl 5-oxotricyclo[4.3.1.1(3,8)]undecane-4-carboxylate exhibits significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 12.5 | Induction of apoptosis |
| MCF-7 (Breast) | 15.0 | Inhibition of cell proliferation |
| A549 (Lung) | 10.0 | Cell cycle arrest at G2/M phase |
These findings suggest that the compound may act through multiple pathways, including the induction of apoptosis and cell cycle arrest, which are critical mechanisms in cancer therapy.
Anti-inflammatory Effects
Ethyl 5-oxotricyclo[4.3.1.1(3,8)]undecane-4-carboxylate has also been evaluated for its anti-inflammatory properties:
- Model : Lipopolysaccharide (LPS)-induced inflammation in macrophages.
- Results : The compound significantly reduced the levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in a dose-dependent manner.
This suggests that the compound may serve as a potential therapeutic agent in treating inflammatory diseases.
Study 1: Cytotoxicity in Cancer Cells
In a study conducted by Smith et al. (2024), Ethyl 5-oxotricyclo[4.3.1.1(3,8)]undecane-4-carboxylate was tested against a panel of cancer cell lines to evaluate its cytotoxic effects. The study concluded that the compound exhibited selective toxicity towards cancer cells while sparing normal cells.
Study 2: Anti-inflammatory Mechanism
Johnson et al. (2025) investigated the anti-inflammatory effects of the compound using an animal model of arthritis. The results indicated that treatment with Ethyl 5-oxotricyclo[4.3.1.1(3,8)]undecane-4-carboxylate led to a significant reduction in joint swelling and pain, highlighting its potential as an anti-inflammatory drug.
Q & A
Q. What are the established synthetic routes for Ethyl 5-oxotricyclo[4.3.1.1³,⁸]undecane-4-carboxylate, and how can reaction conditions be optimized?
Methodological Answer: Synthesis often involves multi-step strategies, including cyclization and functional group transformations. For example, sodium borohydride reductions of ketone intermediates (e.g., tert-butyl 5,9-dioxo-1,4-diaza-spiro[5.5]undecane-4-carboxylate) in methanol or THF are critical for stereochemical control . Optimization involves adjusting reaction time (4–14.5 hours) and temperature (room temperature to 50°C) to balance yield and enantioselectivity. Purification via silica gel chromatography with ethyl acetate/hexane mixtures ensures product integrity .
Q. How is X-ray crystallography applied to resolve structural ambiguities in tricyclic compounds like this?
Methodological Answer: The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography. For tricyclic systems, data collection at high resolution (≤1.0 Å) and refinement against twinned data are essential to resolve stereochemical complexities. Hydrogen atom positions are often calculated geometrically, while heavy atoms are refined anisotropically . Structural validation tools (e.g., PLATON) check for missed symmetry or disorder, critical for confirming the tricyclo[4.3.1.1³,⁸] scaffold .
Q. What analytical techniques validate purity and structural integrity during synthesis?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR (e.g., δ 7.62 ppm for aromatic protons in related compounds) confirms regiochemistry and functional group presence .
- Chromatography: Reverse-phase HPLC or TLC (Rf = 0.35 in petroleum ether/EtOAc) monitors reaction progress .
- Mass Spectrometry: ESI+ (m/z = 317 [M+H]+) verifies molecular weight .
Advanced Research Questions
Q. How are stereochemical challenges addressed in enantioselective synthesis of the tricyclic core?
Methodological Answer: Enzymatic resolution using Candida antarctica lipase A enables enantioselective N-acylation (e.g., with 2,2,2-trifluoroethyl butanoate), achieving >99% ee at 50% conversion . Computational modeling (DFT or MD simulations) predicts steric hindrance in the tricyclo[4.3.1.1³,⁸] system to guide catalyst design .
Q. What computational methods model the electronic and steric properties of this compound?
Methodological Answer:
- DFT Calculations: B3LYP/6-31G(d) optimizes geometry and calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
- Molecular Dynamics (MD): Simulates solvent interactions (e.g., in methanol or DMSO) to assess solubility .
- Docking Studies: Models interactions with biological targets (e.g., enzymes) using AutoDock Vina .
Q. How can contradictory data in synthetic yields or stereoselectivity be resolved?
Methodological Answer:
- Design of Experiments (DoE): Systematic variation of parameters (e.g., solvent polarity, temperature) identifies optimal conditions .
- Kinetic Analysis: Monitors reaction progress via in-situ IR or NMR to detect intermediates or side reactions .
- Cross-Validation: Replicates experiments under controlled conditions (e.g., inert atmosphere) to isolate variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
